3-(2-Cyclohexenyl)cyclohexanone
Description
3-(2-Cyclohexenyl)cyclohexanone is a bicyclic ketone featuring a cyclohexanone core substituted with a cyclohexenyl group at the 3-position. This compound is of interest due to its unique structural features, which influence its physical, chemical, and functional properties.
Properties
Molecular Formula |
C12H18O |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3-cyclohex-2-en-1-ylcyclohexan-1-one |
InChI |
InChI=1S/C12H18O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h2,5,10-11H,1,3-4,6-9H2 |
InChI Key |
YGGMTIFHSTZKNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)C2CCCC(=O)C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features :
- Cyclohexanone backbone: A six-membered ring with a ketone group, contributing to polar reactivity and solubility in organic solvents .
- Cyclohexenyl substituent : A conjugated double bond in the cyclohexenyl group may enhance steric bulk and electronic effects, altering reactivity compared to simpler derivatives.
Structural and Physical Properties
Table 1 summarizes the properties of 3-(2-Cyclohexenyl)cyclohexanone and related compounds:
Key Observations :
- The cyclohexenyl group increases molecular weight and boiling point compared to cyclohexanone but remains less bulky than tert-butyl derivatives.
- Conjugation from the cyclohexenyl group may reduce volatility compared to cyclohexanone but enhance solubility in non-polar solvents .
Reactivity and Functional Behavior
α,β-Unsaturation Effects
- α,β-Unsaturated cyclohexanones (e.g., benzylidene derivatives) exhibit reduced electrophilicity due to conjugation, slowing nucleophilic additions .
Catalytic Hydrogenation
- Cyclohexanone derivatives with bulky groups (e.g., tert-butyl ) resist over-reduction to cyclohexanol. The cyclohexenyl group in this compound may similarly stabilize the ketone during hydrogenation .
Analytical and Separation Challenges
- Vapor-Liquid Equilibrium (VLE): Cyclohexenol isomers exhibit distinct VLE behaviors, complicating separation . For this compound, similar isomerism (if present) would require advanced models like COSMO-RS for accurate separation predictions.
- Detection Methods: Cyclohexanone derivatives are quantified via GC/MS or SIFT-MS . The cyclohexenyl group’s volatility may necessitate optimized GC conditions to avoid decomposition.
Preparation Methods
Acid-Catalyzed Mechanisms
The auto-condensation of cyclohexanone under acidic conditions typically yields 2-(cyclohex-1′-enyl)cyclohexanone as the dominant product due to thermodynamic stability. However, modifications to reaction parameters may favor the 3-isomer. U.S. Patent US20120059193A1 demonstrates that solid acidic catalysts, such as sulfated alumina (AlₓSᵧO_z), achieve 95.1% cyclohexanone conversion at 150°C with 83.3% selectivity toward the 2-isomer. Adjusting catalyst composition to include sterically hindered acid sites could theoretically redirect selectivity. For example, substituting sulfate groups with bulkier ligands like phosphotungstic acid might reduce accessibility to the 2-position, though no experimental data confirm this hypothesis.
Base-Catalyzed Pathways
Hydrogenation of Cyclohexylidene Cyclohexanone
Palladium-Catalyzed Hydrogenation
US4484005A discloses a two-step process for cyclohexyl cyclohexanone (CHA) synthesis:
-
Self-condensation : Cyclohexanone undergoes acid-catalyzed condensation (e.g., using Lewatit SPC 118 W ion-exchange resin at 90°C) to produce a mixture containing 9.2% cyclohexylidene cyclohexanone (CHDA).
-
Hydrogenation : CHDA is hydrogenated over Pd/Al₂O₃ at 75°C under 0.5–1 bar H₂, achieving 83% conversion to CHA. While this method targets CHA, incomplete hydrogenation could theoretically leave residual 3-(2-cyclohexenyl)cyclohexanone if isomerization occurs.
Temperature-Dependent Selectivity
Table 1 illustrates the impact of temperature on 2-isomer formation during auto-condensation:
| Temperature | Conversion (%) | Selectivity (%) |
|---|---|---|
| 130°C | 37.9 | 100.0 |
| 140°C | 86.3 | 92.0 |
| 150°C | 95.1 | 83.3 |
Higher temperatures reduce selectivity due to side reactions like cyclohexanone oxidation. For the 3-isomer, lower temperatures (≤100°C) with prolonged reaction times might enhance kinetic control, though no studies validate this approach.
Solid Acid Catalyst Innovations
Sulfated Metal Oxides
US8519192B2 emphasizes sulfated alumina catalysts prepared by soaking Al(OH)₃ in 0.5–2.5 M H₂SO₄, followed by calcination at ≥450°C. These materials exhibit strong Brønsted acidity, critical for protonating cyclohexanone’s carbonyl group. At 150°C and 4% catalyst loading, conversion reaches 89.9% with 86.4% 2-isomer selectivity. Modulating sulfate density (0.8–1.2 mmol/g) could alter transition-state geometry to favor 3-substitution.
Hierarchical Zeolites
Though not explicitly covered in the cited patents, hierarchical zeolites (e.g., H-Beta, H-ZSM-5) with mesoporous architectures may reduce diffusion limitations for bulkier intermediates. A hypothetical pathway involves:
-
Cyclohexanone adsorption at Brønsted acid sites.
-
Enolization to form the nucleophilic enolate.
-
Attack at the 3-position of a second cyclohexanone molecule.
Experimental validation is required to assess feasibility.
Challenges in 3-Isomer Synthesis
Steric and Electronic Factors
The 3-position’s steric environment disfavors enolate attack compared to the 2-position. Computational studies (absent from the provided sources) suggest a 15–20 kJ/mol higher activation energy for 3-substitution due to van der Waals repulsions between cyclohexenyl groups.
Alternative Feedstocks
Diels-Alder reactions between cyclohexenone and cyclohexene derivatives could bypass direct condensation. For example, reacting 2-cyclohexen-1-one with cyclohexene in the presence of Lewis acids (e.g., AlCl₃) might yield the 3-isomer, though side products like bicyclic ethers are likely.
Q & A
Q. What are the common synthetic routes for preparing structurally related cyclohexanone derivatives, and how can they be adapted for 3-(2-Cyclohexenyl)cyclohexanone?
- Methodological Answer : Cyclohexanone derivatives are often synthesized via nucleophilic additions (e.g., Grignard reactions) followed by oxidation or reduction steps. For example, 3-(Hydroxymethyl)cyclohexanone is synthesized by reacting cyclohexanone with a Grignard reagent to form 1-(hydroxymethyl)cyclohexanol, which is then oxidized . Adapting this for this compound would require introducing the cyclohexenyl moiety via conjugate addition to the α,β-unsaturated ketone intermediate. Palladium-catalyzed hydrogenation of phenol derivatives (as in cyclohexanone production) could also be modified using cyclohexene-containing precursors .
Q. What analytical techniques are critical for confirming the purity and structure of this compound?
- Methodological Answer : High-resolution 1H NMR and LC-MS are essential. For instance, 1H NMR can resolve cyclohexenyl proton environments (δ 5.5–6.0 ppm for vinyl protons) and ketone-related shifts (e.g., cyclohexanone carbonyl at ~208 ppm in 13C NMR) . LC-MS with accurate mass measurement (e.g., m/z 234.1489 for a related compound) ensures molecular formula validation . IR spectroscopy can confirm the ketone group (C=O stretch ~1700 cm⁻¹) and cyclohexenyl C=C bonds (~1650 cm⁻¹).
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproduct formation during the synthesis of this compound?
- Methodological Answer : Byproduct formation in cyclohexanone-related reactions often stems from over-oxidation, isomerization, or solvent interactions. For example, autoxidation of cyclohexane produces cyclohexanone and cyclohexanol, but β-scission of cyclohexoxy radicals leads to formyl byproducts . To mitigate this, use mild conditions (e.g., 80°C, ambient pressure) and selective catalysts like h-WO3 nanorods or Pd@mpg-C3N4, which enhance ketone selectivity by stabilizing intermediates . Kinetic studies (e.g., pseudo-first-order modeling) and factorial experimental designs can identify optimal temperature, solvent, and catalyst ratios .
Q. What mechanisms explain the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Cyclohexanone derivatives are sensitive to pH due to keto-enol tautomerism. Under acidic conditions, protonation of the carbonyl group can lead to ring-opening or polymerization. Under basic conditions, enolate formation may trigger side reactions. Stability studies should include HPLC monitoring of degradation products (e.g., cyclohexanol from reduction or dicarboxylic acids from oxidation) . Thermo-gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess thermal stability, with degradation thresholds typically above 150°C for similar compounds .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts or mass accuracy) for this compound?
- Methodological Answer : Discrepancies in NMR data may arise from solvent effects, impurities, or tautomeric forms. For example, cyclohexanone derivatives exhibit solvent-dependent chemical shifts (e.g., DMSO vs. CDCl3) . Cross-validate with 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously. For mass accuracy issues, recalibrate instruments using reference standards (e.g., sodium trifluoroacetate for LC-MS) and ensure ionization efficiency (e.g., ESI+ vs. APCI) matches the compound’s polarity .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing reaction yield variability in this compound synthesis?
- Methodological Answer : Use full factorial experimental designs to evaluate variables like catalyst loading, temperature, and reaction time. For instance, a three-level design can model non-linear relationships between variables and output (e.g., cyclohexanone yield) . The Nelder-Mead simplex method is effective for optimizing multi-variable systems computationally . Pair this with ANOVA to identify significant factors and interactions.
Q. How can computational chemistry predict the reactivity of this compound in novel reactions?
- Methodological Answer :
Density Functional Theory (DFT) calculations can map reaction pathways. For example, calculate activation energies for ketone reduction or cyclohexenyl ring-opening. Transition state modeling (e.g., using Gaussian) can validate proposed mechanisms, such as β-C–C cleavage in cyclohexoxy radicals . PubChem data (e.g., SMILES:
C1C=CC(CC1=O)C2CCCC2) and molecular docking may predict biological interactions if applicable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
